molecular formula C8H14N4 B15258682 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Cat. No.: B15258682
M. Wt: 166.22 g/mol
InChI Key: FGUJJFMAUPWJBU-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound that features a benzotriazole core Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism by which 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    1-Ethyl-1H-benzotriazole: Similar structure but lacks the tetrahydro component.

    4,5,6,7-Tetrahydro-1H-benzotriazole: Similar structure but lacks the ethyl group.

    1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to the combination of the ethyl group and the tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydrobenzotriazol-5-amine

InChI

InChI=1S/C8H14N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h6H,2-5,9H2,1H3

InChI Key

FGUJJFMAUPWJBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC(C2)N)N=N1

Origin of Product

United States

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